

Erianin: Application Notes and Protocols for Cancer Cell Line Studies

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Compound of Interest		
Compound Name:	Ehretinine	
Cat. No.:	B1595136	Get Quote

A Note on Terminology: Initial research for "**Ehretinine**" did not yield significant results in the context of cancer cell line studies. However, the phonetically similar compound, Erianin, is a well-researched natural product with extensive literature detailing its anti-cancer properties. This document provides comprehensive application notes and protocols for Erianin, which is presumed to be the compound of interest for researchers in this field.

Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated potent anti-tumor activity across a variety of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and autophagy through the modulation of key signaling pathways. These application notes provide a summary of its effects and detailed protocols for its study in a research setting.

Data Presentation

Table 1: In Vitro Efficacy of Erianin on Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 Value (nM)	Exposure Time (h)	Citation
143B	Osteosarcoma	58.19	24	[1]
40.97	48	[1]		
26.77	72	[1]	_	
MG63.2	Osteosarcoma	88.69	24	[1]
44.26	48	[1]		
17.20	72	[1]	_	
H460	Lung Cancer	61.33	24	[2][3]
H1299	Lung Cancer	21.89	24	[2][3]
MDA-MB-231	Triple-Negative Breast Cancer	70.96	Not Specified	[4]
EFM-192A	Triple-Negative Breast Cancer	78.58	Not Specified	[4]
EJ	Bladder Cancer	65.04	48	[5]

Table 2: Effects of Erianin on Cell Cycle Distribution



Cell Line	Treatment Concentrati on (nM)	Duration (h)	% of Cells in G2/M Phase (Treated)	% of Cells in G2/M Phase (Control)	Citation
143B	0, 10, 25, 50	24	Dose- dependent increase	Not specified	[1]
MG63.2	0, 10, 25, 50	24	Dose- dependent increase	Not specified	[1]
H460	0, 50, 100	24	Dose- dependent increase	Not specified	[2][3]
H1299	0, 50, 100	24	Dose- dependent increase	Not specified	[2][3]
MDA-MB-231	40, 80, 160	24	Dose- dependent increase	Not specified	[4]
EFM-192A	40, 80, 160	24	Dose- dependent increase	Not specified	[4]
PANC-1	0, 5, 10 (μΜ)	24	G0/G1 arrest observed	Not specified	[6]
ASPC-1	0, 5, 10 (μΜ)	24	G0/G1 arrest observed	Not specified	[6]

Experimental Protocols Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of Erianin on cancer cells.



Materials:

- · Cancer cell lines of interest
- Complete culture medium
- Erianin (dissolved in DMSO)
- · 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cell suspensions (3 x 10⁴ cells/ml) into 96-well plates and incubate overnight.[1]
- Treat the cells with various concentrations of Erianin (e.g., 0, 10, 25, 50, 100 nM). Ensure the final DMSO concentration is less than 0.05%.[1]
- Incubate for 24, 48, or 72 hours.[1]
- Add 10 μl of CCK-8 solution to each well and incubate at 37°C for 2 hours.[1]
- Measure the absorbance at 455 nm using a microplate reader.[1]

Apoptosis Assay by Flow Cytometry (Annexin V-PE/7-AAD Staining)

This protocol is to quantify the percentage of apoptotic cells after Erianin treatment.

Materials:

- Cancer cell lines
- Erianin
- 6-well plates



- Phosphate-buffered saline (PBS)
- PE-conjugated Annexin V and 7-AAD staining kit
- · 1X Binding Buffer
- Flow cytometer

Procedure:

- Seed cells in 6-well plates at a density of 5 x 10⁵ cells/ml and treat with desired concentrations of Erianin for 24 hours.[1]
- Harvest the cells and wash them twice with cold PBS.[1]
- Resuspend the cells in 1X binding buffer.[1]
- Add PE-conjugated Annexin V and 7-AAD to the cell suspension and incubate for 15 minutes in the dark at room temperature.[1]
- Analyze the samples using a flow cytometer.[1]

Cell Cycle Analysis by Flow Cytometry (Propidium lodide Staining)

This protocol is to determine the effect of Erianin on cell cycle progression.

Materials:

- Cancer cell lines
- Erianin
- 6-well plates
- PBS
- 70% cold ethanol



- RNase A
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates (5 x 10⁵ cells/ml) and treat with Erianin for 24 hours.[1]
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[1]
- Wash the cells with PBS and incubate with RNase A for 30 minutes.
- Stain the cells with 400 μl of propidium iodide for 30 minutes at room temperature.[1]
- Analyze the cell cycle distribution using a flow cytometer.[1]

Western Blotting

This protocol is to detect the expression levels of proteins in key signaling pathways affected by Erianin.

Materials:

- Cancer cell lines
- Erianin
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., for JNK, p-JNK, c-Jun, p-c-Jun, PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, Cyclin B1, CDK1, p21, p27, Caspase-3, PARP, β-actin)

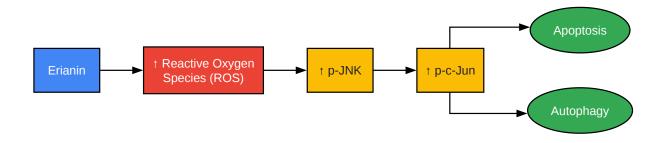


- HRP-conjugated secondary antibodies
- Chemiluminescence detection system

Procedure:

- Culture cells in 6-well plates (5 x 10⁵ cells/ml) and treat with Erianin for 24 hours.[1]
- Lyse the cells in ice-cold RIPA buffer.[1]
- Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C and collect the supernatant.
- Quantify protein concentrations using the BCA Protein Assay.[1]
- Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
- Block the membrane and incubate with specific primary antibodies overnight.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence system.

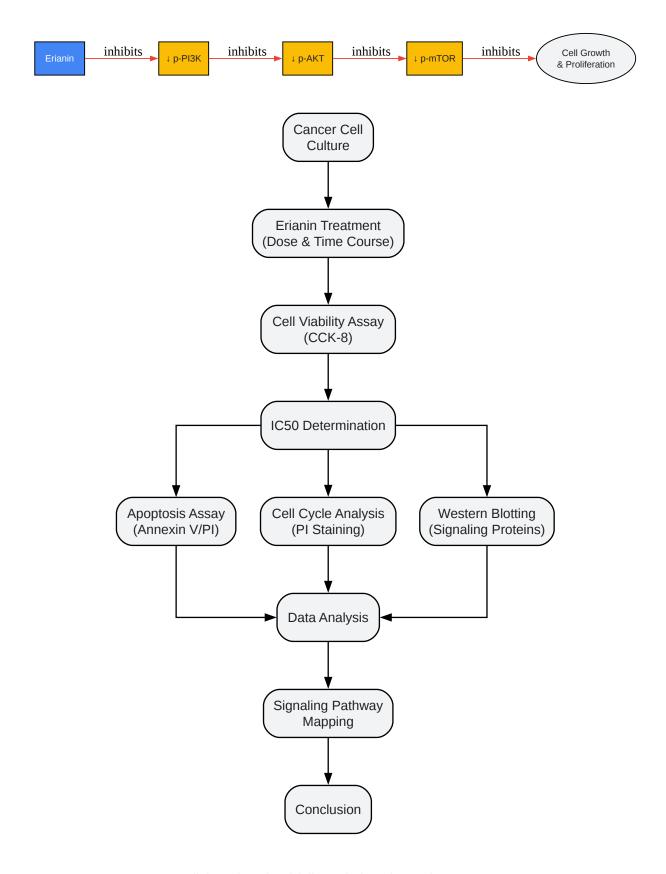
Visualizations



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Caption: Erianin-induced ROS/JNK signaling pathway leading to apoptosis and autophagy.





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